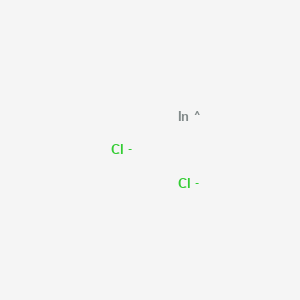

Indium dichloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Composition and Basic Properties

Table 1: Fundamental Properties of Indium(III) Chloride [1]

| Property | Description |

|---|---|

| Chemical Formula | InCl₃ |

| Molar Mass | 221.17 g·mol⁻¹ (anhydrous) |

| Appearance | White, flaky solid |

| Density | 3.46 g·cm⁻³ |

| Melting Point | 586 °C |

| Boiling Point | 800 °C |

| Solubility in Water | 195 g/100 mL (exothermic) |

| Hazards | Corrosive |

The tetrahydrate form (InCl₃·4H₂O, CAS 22519-64-8) has a molecular weight of 293.24 g·mol⁻¹ and is also classified as a dangerous good [2].

Solid-State and Molecular Structure

The structure of InCl₃ is highly dependent on its physical state—whether it's an anhydrous solid, in a solution, or bonded to other ligands.

- Anhydrous Solid Structure: In its solid state, anhydrous InCl₃ crystallizes in a layered structure akin to YCl₃ [1]. Within this arrangement, each indium (In³⁺) ion is surrounded by six chloride ions, forming an octahedral coordination geometry [1]. This is different from gallium trichloride (GaCl₃), which forms dimers (Ga₂Cl₆) [1].

- Tetrahydrate Structure: The tetrahydrate form (InCl₃·4H₂O) crystallizes in an orthorhombic crystal system. Its unit consists of [InCl₃(H₂O)₂] molecules, which are interconnected by the two additional water molecules of crystallization [1].

Bonding and Coordination Chemistry

InCl₃ is a strong Lewis acid and readily forms complexes with various donor ligands (designated as 'L') [1]. Its coordination chemistry is versatile, leading to complexes with different geometries.

Table 2: Common Anionic and Neutral Complexes of InCl₃ [1] [3]

| Complex Type | Formula / Example | Geometry | Notes |

|---|---|---|---|

| Anionic Chloro Complexes | [InCl₄]⁻ | Tetrahedral | Formed with excess chloride ions [1] |

| [InCl₅]²⁻ | Trigonal Bipyramidal | Formed with excess chloride ions [1] | |

| [InCl₆]³⁻ | Octahedral | Formed with excess chloride ions [1] | |

| Neutral Adducts | [InCl₃(L)ₙ] | Varies | 'L' is a neutral donor ligand; n=1.5, 2, 3, or 4 [4] |

| Ligand-Bridged Anion | [InCl₄(bpym)InCl₄]²⁻ | Zero-dimensional | bpym = 2,2'-bipyrimidine [3] |

The diagram below illustrates the coordination behavior of InCl₃, leading to various complex geometries.

Visualization of InCl₃ coordination pathways leading to diverse molecular geometries.

Synthesis and Key Experimental Protocols

1. Synthesis of Anhydrous Indium(III) Chloride Anhydrous InCl₃ can be synthesized by the direct reaction of indium metal with chlorine gas [1]. An alternative electrochemical synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution [1].

2. Synthesis of Adducts for Thermochemical Studies Adducts of InCl₃ with neutral donors (L) like 2,2'-bipyridine (bipy), urea (u), thiourea (tu), and others follow this general protocol [4]:

- Procedure: The adducts are synthesized and characterized by melting points, elemental analysis, thermal analysis (e.g., TGA), and IR spectroscopy.

- Thermochemical Measurement: The enthalpies of dissolution of the adducts, pure InCl₃, and ligands are measured in 1.2 M aqueous HCl. Using thermochemical cycles, key parameters are determined, including the standard enthalpies of the Lewis acid/base reactions (ΔrHθ) and the standard enthalpies of formation (ΔfHθ) of the adducts.

3. Catalytic Application in Organic Synthesis InCl₃ is an efficient catalyst for multicomponent reactions, such as the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones [5].

- Typical Procedure: A mixture of isatoic anhydride, an ammonium salt (e.g., NH₄Cl), and an aromatic aldehyde is combined in ethanol. Indium(III) chloride is added as a catalyst (e.g., 1 mol%), and the reaction is heated under reflux for about 1.5 hours [5].

- Work-up: The reaction typically features an uncomplicated work-up protocol. The product can often be isolated by simple filtration or concentration, yielding between 84-95% [5].

- Key Advantage: This method uses ethanol as a green solvent and benefits from the high catalytic activity of InCl₃, which provides excellent yields with short reaction times [5].

Functional Applications

The structure and bonding of InCl₃ directly enable its functionality:

- Lewis Acid Catalysis: Its electron-deficient nature makes it an excellent catalyst in Friedel-Crafts acylations and Diels-Alder reactions, where it can activate carbonyl groups and dienophiles [1].

- Precursor to Other Compounds: InCl₃ serves as a starting material for synthesizing other indium compounds. For example, it reacts with Grignard reagents (e.g., MeMgI) or organolithium reagents (e.g., LiCH₃) to produce organoindium compounds like trimethylindium (InMe₃) [1]. It can also be reduced to form lower-valent indium chlorides (e.g., InCl) [1].

- Materials and Photoluminescence: Ionic indium(III) chloride hybrids incorporating organic ligands, such as 2,2'-bipyrimidine, have been synthesized. These zero-dimensional structures exhibit photoluminescence, with emissions that can be tuned by changing the counter-cation or by removing solvent molecules, inducing structural transformation [3].

References

- 1. ( Indium ) III - Wikipedia chloride [en.wikipedia.org]

- 2. ( Indium ) III tetrahydrate | CAS 22519-64-8 | SCBT - Santa... chloride [scbt.com]

- 3. Ionic indium ( iii ) chloride hybrids incorporating a 2,2′-bipyrimidine... [pubs.rsc.org]

- 4. Thermochemistry of some adducts of Indium ( III ) chloride with neutral... [link.springer.com]

- 5. (PDF) Indium ( III ) Chloride : An Efficient Catalyst for One-pot... [academia.edu]

Physical & Chemical Properties of Indium Chloride

The table below summarizes the key physical and chemical properties of indium(III) chloride, which is a soft, white, and flaky solid [1] [2] [3].

| Property | Details |

|---|---|

| Chemical Formula | InCl₃ [2] [3] |

| Molar Mass | 221.18 g·mol⁻¹ [2] [3] |

| Appearance | White, flaky solid; silvery-white metal in elemental form [1] [2] |

| Density | 3.46 g/cm³ [2] [3] |

| Melting Point | 586 °C [2] |

| Boiling Point | 800 °C [2] |

| Crystal Structure | Monoclinic, layered structure with octahedrally coordinated In(III) centers [2] [3] |

| Oxidation States | +1, +2, +3 (only the +3 state is stable in aqueous systems) [1] |

| Hygroscopicity | Very soluble and deliquescent [2] |

Solubility and Stability Data

Indium chloride is highly soluble in water and exhibits stability and reactivity under various conditions, as summarized in the following table.

| Parameter | Characteristics & Data |

|---|---|

| Water Solubility | 195 g/100 mL (exothermic reaction) [2]. |

| Other Solvents | Soluble in Tetrahydrofuran (THF) and Ethanol [2]. |

| Stability | Hygroscopic; requires storage in a tightly sealed container under an inert atmosphere [2] [3]. |

| Reactivity | Acts as a Lewis acid, forming complexes with donor ligands (e.g., InCl₃L, InCl₃L₂). Reacts with chloride ions to form [InCl₄]⁻, [InCl₅]²⁻, and [InCl₆]³⁻ [2]. |

Applications and Experimental Considerations

Indium chloride is primarily used as a Lewis acid catalyst in organic synthesis, facilitating reactions like Friedel-Crafts acylations and Diels-Alder reactions [2]. It is valued for its mild reactivity and efficiency, even in aqueous media [3].

For experimental work, note that InCl₃ is corrosive and hygroscopic. It must be handled in an inert, dry atmosphere (e.g., inside a glovebox) and stored in a tightly sealed container under an inert gas [2] [3].

Handling and Safety

Indium chloride poses specific health hazards and requires careful handling.

Key handling procedures for indium chloride based on GHS hazard statements [3].

Core Properties at a Glance

To summarize, indium chloride is characterized by its high solubility in water, stability as a Lewis acid, and hygroscopic nature. The following diagram illustrates the relationships between its core properties, handling requirements, and primary applications.

Core properties of InCl₃ dictate its handling and enable its key applications.

References

Fundamental Chemistry of Indium(III)

Indium(In) is a post-transition metal in Group 13. Its electronic configuration is [Kr] 4d¹⁰ 5s² 5p¹ [1] [2]. While indium can exhibit other oxidation states, the +3 state is the most common and stable [3]. In this state, indium readily forms a variety of compounds, acting as a hard Lewis acid and often adopting coordination numbers of 4 or 6 [4].

Key Properties & Quantitative Data

The following table summarizes core physical properties and key thermodynamic data for indium and its +3 compounds.

| Property | Value / Description |

|---|---|

| Atomic Number [1] | 49 |

| Standard Atomic Mass [1] | 114.818 |

| Electron Configuration [1] [2] | [Kr] 4d¹⁰ 5s² 5p¹ |

| Common Oxidation State [3] | +3 |

| Ionic Radius (In³⁺, 6-coordinate) [3] | 80 pm |

| Standard Reduction Potential (In³⁺/In) [3] | -0.3382 V |

| Compound | Melting Point (°C) | Structure / Key Properties |

|---|---|---|

| In₂O₃ [5] | 1910 | Cubic (Bixbyite); ~3 eV band gap; insoluble in water [5]. |

| InF₃ [4] | 1170 | White solid; 6-coordinate In. |

| InCl₃ [4] | 586 | White solid; Lewis acid; isostructural with AlCl₃. |

| InBr₃ [4] | 435 | Pale yellow solid; used as a water-tolerant Lewis acid. |

| InI₃ [4] | Decomposes | Yellow/red forms; exists as In₂I₆ dimers. |

| Bond Energy (In-In) [6] | 100.0 ± 8 kJ/mol | Gaseous diatomic species. |

| Lattice Energy (In₂O₃) [6] | 13,928 kJ/mol | Calculated value. |

Synthesis Pathways for Key In(III) Compounds

The synthesis of indium(III) compounds often begins from the oxide or trihalides. The diagram below outlines common synthetic pathways.

Synthesis pathways and applications of key indium(III) compounds.

Insights for Research & Development

- Predominant Stability: The +3 state dominates indium chemistry. The search for lower oxidation states (like +1) often leads to disproportionation or complex cluster compounds containing In-In bonds, rather than simple In(II) species [4].

- Critical Starting Materials: Indium(III) chloride (InCl₃) is a pivotal Lewis acid and a primary precursor for synthesizing other indium compounds, including organometallics like trimethylindium used in the semiconductor industry [4] [7].

- Biomedical Relevance: Indium(III) can form complexes with biologically relevant ligands, such as orotic acid. Some preliminary research suggests these complexes may exhibit antioxidant activity, providing a potential avenue for therapeutic application [8].

Information Gaps and Further Research

The search results I obtained lack the detailed, step-by-step experimental protocols you requested for drug development. The information is more foundational, covering the synthesis and properties of basic inorganic compounds rather than advanced bio-conjugation or formulation techniques.

To acquire the specific experimental methodologies, I suggest you:

- Consult specialized scientific databases like SciFinder, Reaxys, or PubMed, using precise search terms such as "indium(III) complex synthesis protocol," "radioindium-111 antibody labeling," or "indium-based drug formulation."

- Review the experimental sections of research papers in high-impact journals focusing on medicinal inorganic chemistry or radiopharmaceuticals.

References

- 1. - Element information, properties and uses | Periodic Table Indium [periodic-table.rsc.org]

- 2. - Electron Configuration and Indium - In Oxidation States [periodic-table.org]

- 3. - Wikipedia Indium [en.wikipedia.org]

- 4. halides - Wikipedia Indium [en.m.wikipedia.org]

- 5. (III) Indium - Wikipedia oxide [en.wikipedia.org]

- 6. WebElements Periodic Table » Indium » properties of compounds [webelements.com]

- 7. Chemical Synthesis | Applications | Indium Corporation [indium.com]

- 8. , vibrational characterization and antioxidant activity of newly... Synthesis [oatext.com]

InCl3 physical characteristics and appearance

Physical and Chemical Properties of InCl₃

The table below summarizes the core physical characteristics and appearance of anhydrous indium(III) chloride.

| Property | Specification / Value |

|---|---|

| Molecular Formula | InCl₃ [1] |

| Appearance | White, flaky solid or crystalline powder [2] [1] |

| Molar Mass | 221.17–221.18 g·mol⁻¹ [2] [1] |

| Density | 3.46 g/cm³ [2] [1] |

| Melting Point | 586 °C [2] [1] |

| Boiling Point | 800 °C [2] [1] |

| Solubility in Water | 195 g/100 mL (exothermic) [2] |

| Hazards | Corrosive; causes severe skin burns and eye damage [2] |

Experimental Protocols for Characterization

Researchers typically use several analytical techniques to confirm the identity and purity of InCl₃. The following workflows are adapted from standard methodologies for analyzing crystalline powders.

X-ray Powder Diffraction (XRD)

XRD is used for phase identification and to confirm the crystalline structure of a sample [3].

XRD workflow for crystalline phase identification

Key Methodology Details [3]:

- Instrument: Bruker AXS D2 Phaser X-ray diffractometer with a Cu-Kα source.

- Sample Prep: Grind 120-200 mg of powder in a polystyrene vial with a grinding ball. Compress 60 mg of the ground material into a 1 cm diameter pellet.

- Data Collection: Scan range of 19° to 135° 2θ, step size of 0.03°, and step time of 0.3 seconds (total run time ~20 minutes).

- Data Analysis: Use software (e.g., Diffrac.EVA) to compare the sample's diffraction pattern against known reference patterns for InCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps identify functional groups and characterize metal-ligand coordination [4] [3].

FT-IR workflow for functional group analysis

Key Methodology Details [3]:

- Instrument: Thermo Nicolet 8700 FT-IR spectrometer with a DTGS detector.

- Accessory: SensIR Durascope Attenuated Total Reflection (ATR) attachment with a diamond-coated ZnSe internal reflectance element. Minimal sample preparation is required.

- Data Collection: Collect spectrum over 4000–650 cm⁻¹ range at 4 cm⁻¹ resolution with 64 co-additions to improve signal-to-noise ratio.

- Data Analysis: Apply ATR correction and assign key absorption bands.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study electronic transitions and monitor reactions catalyzed by InCl₃ [5].

Key Methodology Details [5]:

- Instrument: UV-Vis spectrophotometer with a xenon lamp (or dual lamps: deuterium for UV, halogen for visible light).

- Sample Holder: Use quartz cuvettes (plastic and glass absorb UV light).

- Sample Prep: Dissolve sample in a suitable solvent (e.g., water, acetonitrile) and use the pure solvent for a reference/blank measurement.

- Data Collection & Analysis: Measure absorbance across the UV and visible light range. Use the Beer-Lambert Law (A = εcl) for quantitation, ensuring absorbance values are below 1 for accurate results.

Applications in Pharmaceutical Research

A significant application of InCl₃ is catalyzing synthetic routes to nitrogen-containing heterocycles, which are core structures in many pharmaceuticals [6].

Key Catalytic Applications:

- Synthesis of N-Heterocycles: InCl₃ efficiently catalyzes one-pot, multicomponent reactions to form complex structures like pyrroles, quinolines, and tetrahydroquinolines [6] [7].

- Lewis Acid Catalyst: Functions as a water-compatible, recyclable, and nontoxic Lewis acid catalyst for Friedel-Crafts acylations, Diels-Alder reactions, and Biginelli condensations [2] [6].

- Advantages Over Other Catalysts: Its stability in water and air (moisture compatibility) makes it superior to traditional moisture-sensitive Lewis acids like AlCl₃, simplifying experimental procedures and reducing waste [6].

References

- 1. Indium Chloride Powder ( InCl ) Supplier 3 [attelements.com]

- 2. Indium(III) chloride - Wikipedia [en.m.wikipedia.org]

- 3. The Use of X - Ray Powder Diffraction (XRD) and Vibrational... [spectroscopyonline.com]

- 4. Thermal analysis combined with X - ray /Rietveld... | CoLab diffraction [colab.ws]

- 5. - UV : Principle, Strengths and... | Technology Networks Vis Spectroscopy [technologynetworks.com]

- 6. : A Versatile Catalyst for InCl a Broad Spectrum of... 3 Synthesizing [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) InCl Catalysed One-Pot 3 of Substituted Pyrroles and... Synthesis [academia.edu]

Comparative Properties of Indium Trichloride Types A and H

The table below summarizes the key technical data for both types based on manufacturer specifications [1].

| Property | IndiTri Type A | IndiTri Type H |

|---|---|---|

| Brand Name | IndiTri Type A | IndiTri Type H |

| Structure/Description | Snowflake-like, flake-shaped particles | High-density, glassy, lustrous, irregular-shaped particles |

| Appearance | White, fluffy powder | Slightly off-white, granular powder [2] |

| Best Suited For | Chemical synthesis requiring high surface-area-to-volume ratio | Dense/stable form for controlled reaction kinetics |

| Key Applications | General chemical synthesis | MOCVD processes, additive in alkaline batteries |

| Apparent Density | 0.25–0.4 g/cc | 0.25–0.4 g/cc |

| Specific Gravity (Solid) | 3.46 g/cc | 3.46 g/cc |

| Solubility in Water | 66.11 g/100g of solution @ 22°C | 66.11 g/100g of solution @ 22°C |

| Melting Point | 586°C (sublimes at 300°C) | 586°C (sublimes at 300°C) |

Application Context and Selection Guidance

The choice between Type A and Type H is primarily driven by your specific process requirements related to reaction kinetics and handling.

Type A: The Reactive Choice Type A is characterized by its snowflake-like, flake-shaped particles that create a high surface-area-to-volume ratio [1]. This structure makes it highly reactive and well-suited for applications where rapid and complete reaction is desired, such as in general chemical synthesis and as a starting material for other indium compounds [1].

Type H: The Controlled Choice Type H consists of high-density, irregular-shaped particles [1]. This denser, less fluffy morphology allows for tighter control over reaction kinetics, as the indium payload is delivered more slowly and predictably [2]. This makes it ideal for sensitive processes like indium-metalorganic synthesis (e.g., producing trimethylindium for MOCVD) and as a performance-enhancing additive in alkaline batteries [1].

To help visualize the selection process, the following diagram outlines the key decision points:

Material Handling and Safety

For experimental protocols, safe handling is paramount. Key considerations include:

- Personal Protective Equipment (PPE): Always use appropriate PPE, including eyesields, faceshields, gloves, and a type P3 (EN 143) respirator when handling powdered material to prevent inhalation or contact [3].

- Hazard Awareness: Indium(III) chloride is classified as corrosive [4]. It causes severe skin burns and eye damage and is toxic if swallowed [3] [5].

- Hygroscopic Nature: The anhydrous form is deliquescent (absorbs moisture from the air) [4]. Work in a controlled, dry environment for precise weighing and to prevent hydrolysis.

Sourcing for Research and Development

- Commercial Availability: Both types are available from specialized manufacturers and chemical suppliers in various purities (e.g., 4N to 5N, or 99.99% to 99.999%) and quantities [1] [6].

- Scale Considerations: While university researchers often source small quantities from catalog vendors, the manufacturer, Indium Corporation, encourages direct contact for scaling up processes beyond 100-gram amounts [2].

I hope this detailed technical guide aids your research and development work.

References

- 1. | Indium Compounds | Compounds | Trichloride ... Indium Indium [indium.com]

- 2. An introduction to Indium - Tri | indiumcorporation Chloride [indium.com]

- 3. (III) Indium 98 10025-82-8 chloride [sigmaaldrich.com]

- 4. (III) Indium - Wikipedia chloride [en.wikipedia.org]

- 5. (III) Indium tetrahydrate | 22519-64-8 chloride [chemicalbook.com]

- 6. (III) Indium , anhydrous, 99.999% (metals basis):Chemicals... chloride [fishersci.co.uk]

InCl3 catalyzed Mukaiyama-Michael addition

Mukaiyama-Michael Reaction Overview

The Mukaiyama-Michael reaction is a Lewis acid-catalyzed conjugate addition of a silyl enol ether (or ketene acetal) to an α,β-unsaturated carbonyl compound [1]. It's a powerful method for forming carbon-carbon bonds and creating vicinal stereocenters and all-carbon quaternary centers [2] [3].

Key components of the reaction are:

- Michael Acceptor: An α,β-unsaturated system (enone, enal, enoate).

- Michael Donor: A silyl enol ether or silyl ketene acetal.

- Catalyst: Typically a Lewis acid. While your query specifies InCl3, other common catalysts include TiCl4, Cu(II) complexes with bisoxazoline ligands, and chiral organocatalysts [1] [4] [3].

The general workflow for this reaction is outlined below.

General Experimental Considerations

While a specific protocol for InCl3 is not available, the following table summarizes conditions from closely related Lewis acid-catalyzed systems that can serve as a reference [3] [5] [6].

| Reaction Component | Typical Examples | Considerations for Protocol Development |

|---|---|---|

| Catalyst | TiCl4, Cu(OTf)2, Box-metal complexes [1] [3] | InCl3 is a mild, water-tolerant Lewis acid. Loadings often 5-30 mol% [3]. |

| Michael Donor | Silyl enol ethers, Silyl ketene acetals [1] [3] | Defined stereochemistry impacts diastereoselectivity [3]. Prepare under anhydrous conditions. |

| Michael Acceptor | Enones, Alkylidene malonates, 3-Alkenoyl-2-oxazolidinones [1] [3] | Electrophiles capable of bidentate coordination to Lewis acid often give high selectivity [3]. | | Solvent | Dichloromethane (DCM), Toluene, Acetonitrile [6] | Must be anhydrous. Choice depends on catalyst and substrate solubility. | | Temperature | -78 °C to Room Temperature [6] | Lower temperatures often improve enantioselectivity in asymmetric versions. | | Reaction Time | Several hours to overnight [6] | Monitor by TLC or LC-MS. | | Additives | Hexafluoro-2-propanol (HFIP), Weak acids (TFA) [1] [6] | Can improve catalyst turnover and selectivity. |

A proposed general procedure, based on these common practices, would be:

- Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

- Reaction: Cool the reaction vessel (e.g., to 0°C). Add the Lewis acid catalyst (e.g., InCl3) to a solution of the Michael acceptor in the chosen solvent. Stir for a few minutes to allow complexation.

- Addition: Slowly add the silyl enol ether (Michael donor) dropwise. Let the reaction warm to room temperature or maintain at a specific temperature as required.

- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods until the starting material is consumed.

- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or a few drops of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic extracts, and dry over anhydrous sodium sulfate.

- Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Suggestions for Further Research

Developing a new catalytic method requires consulting specialized scientific resources. Here are a few suggestions:

- Search Patent Databases: Tools like Google Patents or the USPTO website might contain proprietary methods using InCl3.

- Consult Specialized Journals: Look in journals dedicated to synthetic organic chemistry (e.g., Journal of Organic Chemistry, Advanced Synthesis & Catalysis) for recent primary literature.

- Leverage Known Indium Chemistry: Since InCl3 is known for its water tolerance and mild Lewis acidity, you could design a protocol by adapting conditions from other InCl3-promoted reactions and applying them to standard Mukaiyama-Michael substrates.

References

- 1. sciencedirect.com/topics/chemistry/ mukaiyama - michael - addition [sciencedirect.com]

- 2. – Mukaiyama reaction: enantioselective strategies and... Michael [pubs.rsc.org]

- 3. – Mukaiyama reaction: enantioselective strategies and... Michael [pubs.rsc.org]

- 4. reaction - Wikipedia Michael addition [en.wikipedia.org]

- 5. Surface-mediated solid phase reaction. Part 6. Mukaiyama – Michael ... [pubs.rsc.org]

- 6. Development of a general, enantioselective organocatalytic... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Indium Trichloride as Catalyst in Organic Synthesis

Introduction to Indium Trichloride as Lewis Acid Catalyst

Indium(III) chloride (InCl₃) has emerged as a versatile Lewis acid catalyst with significant advantages over traditional metal halide catalysts in organic synthesis. Its moderate Lewis acidity and exceptional water tolerance enable its application in various synthetic transformations under mild conditions, making it particularly valuable for constructing complex molecular architectures. Unlike many moisture-sensitive Lewis acids that require strict anhydrous conditions, InCl₃ maintains catalytic activity in aqueous and protic environments, facilitating more sustainable and operationally simple synthetic protocols. This characteristic, combined with its commercial availability in high purity (up to 99.999%) and compatibility with green solvents like water and ethanol, has established InCl₃ as an environmentally benign alternative for modern organic synthesis, particularly in pharmaceutical intermediate development where functional group tolerance is paramount. [1] [2]

The structural properties of InCl₃ contribute significantly to its catalytic efficacy. Crystallizing in a layered structure with octahedrally coordinated In(III) centers, InCl₃ demonstrates sufficient stability while maintaining catalytic accessibility. It is available commercially in both anhydrous and hydrated forms (tetrahydrate), with the anhydrous form appearing as white or yellowish flaky particles with a density of 3.46 g/cm³ and melting point of 586°C. The compound exhibits high solubility in water (195 g/100 mL, exothermic) as well as in organic solvents like THF and ethanol, facilitating its application in diverse reaction media. These physical characteristics, combined with its coordination versatility (forming complexes with donor ligands as InCl₃L, InCl₃L₂, and InCl₃L₃), provide synthetic chemists with a adaptable catalytic platform for various transformation types. [1] [2]

Fundamental Properties and Reaction Mechanisms

Structural Characteristics and Chemical Behavior

Indium(III) chloride possesses several structural characteristics that directly influence its catalytic performance. Unlike gallium trichloride (GaCl₃), which forms dimers (Ga₂Cl₆), InCl₃ crystallizes in a monoclinic layered structure isostructural with YCl₃, featuring a close-packed chloride arrangement with layers of octahedrally coordinated In(III) centers. This structural arrangement contributes to its thermal stability and moderate Lewis acidity. The tetrahydrate form (InCl₃·4H₂O) crystallizes in the orthorhombic crystal system with [InCl₃(H₂O)₂] units interconnected by two water molecules of crystallization. Commercially, InCl₃ is available in different forms tailored for specific applications: Type A with snowflake-like, flake-shaped particles offering high surface area for enhanced chemical reactivity, and Type H with high-density, glassy, lustrous, irregular-shaped particles ideal for precise synthesis and controlling reaction kinetics. [2]

From a chemical perspective, InCl₃ exhibits rich coordination chemistry and participates in various equilibria depending on the reaction medium. In chloride-containing solutions, it forms tetrahedral [InCl₄]⁻, trigonal bipyramidal [InCl₅]²⁻, and octahedral [InCl₆]³⁻ complexes. Its Lewis acid strength is intermediate between milder catalysts like zinc chloride and stronger ones like aluminum chloride, making it sufficiently reactive while maintaining excellent functional group compatibility. A particularly valuable property is its ability to activate substrates in aqueous media without significant decomposition or loss of catalytic activity, enabling environmentally benign synthetic protocols. The mechanism of action typically involves substrate coordination through the indium center, polarization of π-bonds or carbonyl groups, and facilitation of nucleophilic attack through transition state stabilization. [1]

Comparative Analysis with Other Lewis Acid Catalysts

Table 1: Comparative Analysis of InCl₃ with Other Group 13 Lewis Acid Catalysts

| Property | InCl₃ | AlCl₃ | GaCl₃ | FeCl₃ |

|---|---|---|---|---|

| Lewis Acidity | Moderate | Strong | Moderate-Strong | Moderate |

| Water Tolerance | High | Low (hydrolyzes) | Low | Moderate (hydrolyzes) |

| Commercial Forms | Anhydrous, tetrahydrate, supported | Mainly anhydrous | Mainly anhydrous | Anhydrous, hexahydrate |

| Coordination Geometry | Octahedral, tetrahedral | Tetrahedral, octahedral | Tetrahedral, dimeric | Octahedral |

| Typical Catalyst Loading | 1-20 mol% | 10-150 mol% | 5-50 mol% | 5-30 mol% |

| Recovery & Reusability | Good (especially supported forms) | Poor | Poor | Moderate |

| Key Advantages | Water compatibility, functional group tolerance, recyclability | High reactivity for difficult transformations | Strong Lewis acidity | Low cost, moderate water tolerance |

Catalytic Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions represent one of the most valuable applications of InCl₃ catalysis, enabling the rapid assembly of complex molecular structures from simple starting materials in a single synthetic operation. The catalytic proficiency of InCl₃ in MCRs stems from its ability to activate multiple reaction components simultaneously while tolerating the diverse functional groups typically present in such convergent transformations. A representative example is the efficient one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones, privileged scaffolds in medicinal chemistry with demonstrated pharmacological activities. This transformation employs InCl₃ (10 mol%) to catalyze the condensation of isatoic anhydride, ammonium salts, and aromatic aldehydes in ethanol as a green solvent at reflux temperature, achieving exceptional yields of 84-95% within 1.5 hours. The catalytic system demonstrates remarkable substrate versatility, efficiently accommodating variously substituted aromatic aldehydes to generate a diverse library of 10 quinazolinone derivatives with consistently high efficiency. [3]

The mechanistic pathway for InCl₃-catalyzed multicomponent quinazolinone synthesis involves sequential activation steps initiated by coordination of the carbonyl oxygen of isatoic anhydride to the Lewis acidic indium center, facilitating nucleophilic attack by ammonia (generated in situ from ammonium salts). Subsequent ring opening generates an anthranilamide intermediate, which then condenses with the aldehyde component activated through similar Lewis acid coordination. The final cyclization proceeds through an intramolecular nucleophilic attack followed by dehydration to afford the dihydroquinazolinone core structure. Throughout this sequence, InCl₃ serves as a dual activator for both the carbonyl electrophiles and the nucleophilic components, while its water tolerance prevents catalyst decomposition during the dehydration step. This robust catalytic performance, combined with the environmental benefits of ethanol as a solvent and simple workup procedures, establishes the InCl₃-catalyzed protocol as a sustainable alternative to traditional multistep syntheses of these valuable heterocycles. [3]

Carbon-Carbon Bond Forming Reactions

InCl₃ demonstrates exceptional versatility in mediating various carbon-carbon bond forming reactions, fundamental transformations in organic synthesis. The catalyst effectively promotes Diels-Alder cycloadditions through inverse electron-demand pathways, enabling the construction of complex carbocyclic and heterocyclic systems. A representative example is the one-pot synthesis of pyrano[2,3-d] and furopyrano[2,3-d]pyrimidines through a domino sequence initiated by Knoevenagel condensation between barbituric acid and aldehydes, followed by Diels-Alder reaction with ethyl vinyl ether. This transformation proceeds efficiently at room temperature with minimal catalyst loading (1 mol%) in an acetonitrile-water solvent system, yielding 90% of the cycloadduct with high diastereoselectivity (70% trans isomer). The catalytic efficiency significantly surpasses the uncatalyzed variant, which provides only 65% yield with reduced stereoselectivity (50% trans), highlighting the profound rate acceleration and stereochemical control imparted by the InCl₃ catalyst. [1]

Beyond cycloadditions, InCl₃ effectively catalyzes various coupling reactions and carbonyl activation processes for C-C bond construction. The catalyst facilitates Friedel-Crafts acylations, aldol condensations, and allylation reactions with superior selectivity profiles compared to more conventional Lewis acids. The mechanistic paradigm in these transformations involves coordination of the In(III) center with oxygen-containing functional groups (carbonyl, hydroxyl) to enhance electrophilicity, facilitating nucleophilic attack by carbon-centered nucleophiles. A distinctive advantage of InCl₃ in these contexts is its compatibility with protic functional groups, enabling reactions with substrates containing free alcohols, amines, and even carboxylic acids without requiring protective group strategies. This functional group tolerance, combined with the catalyst's stability and ease of handling, positions InCl₃ as a particularly valuable catalyst for constructing complex molecular architectures in both discovery-oriented and process chemistry settings. [4]

Table 2: Overview of InCl₃-Catalyzed Organic Transformations with Representative Yield Data

| Reaction Type | Substrate Classes | Conditions | Products | Yield Range |

|---|---|---|---|---|

| Multicomponent Quinazolinone Synthesis | Isatoic anhydride, aldehydes, ammonium chloride | 10 mol% InCl₃, EtOH, reflux, 1.5h | 2,3-Dihydroquinazolin-4(1H)-ones | 84-95% |

| Diels-Alder Cycloaddition | N,N'-dimethyl-barbituric acid, benzaldehyde, ethyl vinyl ether | 1 mol% InCl₃, MeCN-H₂O, rt, 24h | Pyrano[2,3-d]pyrimidines | 90% (70% trans) |

| Aza-Michael Reaction | Amines, electron-deficient olefins | 10 mol% PANI-InCl₃, H₂O, rt, 1-4h | β-Amino compounds | >90% |

| Aza-Diels-Alder Reaction | Cyclic enol ethers, aromatic amines | 10 mol% PANI-InCl₃, H₂O, 80°C, 3-6h | Tetrahydroquinoline derivatives | 85-92% |

| Friedel-Crafts Acylation | Aromatic compounds, acid chlorides/anhydrides | 5-10 mol% InCl₃, solvent-free or CH₂Cl₂, rt | Aromatic ketones | 75-95% |

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

4.1.1 Reaction Setup and Mechanism

Objective: To demonstrate an efficient, environmentally benign one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using InCl₃ as catalyst. This protocol highlights the catalytic efficiency of InCl₃ in facilitating multicomponent reactions under green conditions. [3]

The mechanistic pathway begins with InCl₃ activation of isatoic anhydride, facilitating ammonia attack and ring opening to form anthranilamide. Subsequent condensation with aldehyde, again activated by InCl₃, yields the imine intermediate, which undergoes final cyclization to the dihydroquinazolinone product.

4.1.2 Step-by-Step Procedure

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine isatoic anhydride (1.0 mmol, 163 mg), ammonium chloride (1.2 mmol, 64 mg), aldehyde (1.1 mmol), and InCl₃ (0.1 mmol, 22 mg). Add absolute ethanol (10 mL) as solvent. [3]

Reaction Execution: Heat the reaction mixture at reflux (approximately 78°C) with vigorous stirring for 1.5 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) or LC-MS. The reaction duration may be adjusted based on the electronic nature of the aldehyde component, with electron-deficient aldehydes typically requiring shorter reaction times.

Workup Procedure: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Add cold water (15 mL) to the residue and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (10 mL), then dry over anhydrous sodium sulfate.

Purification and Isolation: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or using flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivatives. Characterize products using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS) and compare with literature data.

4.1.3 Applications and Notes

- The synthesized 2,3-dihydroquinazolin-4(1H)-ones serve as privileged scaffolds in medicinal chemistry with documented antimicrobial, antitumor, and anti-inflammatory activities.

- This protocol demonstrates excellent functional group tolerance with variously substituted aromatic aldehydes (including those with electron-donating and electron-withdrawing groups), as well as select heteroaromatic and aliphatic aldehydes.

- For scale-up operations, maintain the same substrate concentration and consider incremental catalyst addition for reactions exceeding 10 mmol scale.

- The catalytic system offers significant advantages over conventional methods, including shorter reaction times, higher yields, and avoidance of hazardous solvents or expensive catalysts.

Protocol 2: Diels-Alder Reaction Catalyzed by InCl₃

4.2.1 Reaction Setup and Mechanism

Objective: To execute an InCl₃-catalyzed domino Knoevenagel/Diels-Alder reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This protocol highlights the catalytic versatility of InCl₃ in facilitating consecutive transformations under mild conditions. [1]

The reaction mechanism involves initial InCl₃-catalyzed Knoevenagel condensation between barbituric acid and aldehyde components, followed by inverse electron-demand Diels-Alder cycloaddition with ethyl vinyl ether. The Lewis acid activates both reaction steps through carbonyl coordination and dienophile activation.

4.2.2 Step-by-Step Procedure

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine N,N'-dimethylbarbituric acid (1.0 mmol, 156 mg), benzaldehyde (1.0 mmol, 102 mg), and InCl₃ (0.01 mmol, 2.2 mg). Add acetonitrile/water (4:1 v/v, 5 mL) as solvent. [1]

Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to form the Knoevenagel condensation product. Then add ethyl vinyl ether (1.2 mmol, 104 mg) and continue stirring at room temperature for 24 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 2:1).

Workup Procedure: After completion, dilute the reaction mixture with dichloromethane (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

Purification and Isolation: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure pyrano[2,3-d]pyrimidine derivative. Determine diastereomeric ratio by ¹H NMR analysis or chiral HPLC.

4.2.3 Applications and Notes

- This protocol provides efficient access to biologically relevant pyrano[2,3-d]pyrimidine scaffolds with potential central nervous system activity.

- The catalyst loading can be optimized between 0.5-5 mol% depending on substrate reactivity, with higher loadings potentially reducing reaction time but increasing purification challenges.

- For temperature optimization, some substrates may benefit from mild heating (40-50°C) to accelerate the Diels-Alder step without promoting side reactions.

- The aqueous acetonitrile solvent system offers environmental advantages while maintaining high reaction efficiency, demonstrating the water compatibility of InCl₃ catalysis.

Supported Indium Chloride Catalytic Systems

Development and Advantages of Heterogeneous Catalysts

The development of supported indium chloride catalysts represents a significant advancement in sustainable catalysis, addressing limitations associated with homogeneous systems while maintaining high catalytic efficiency. Polyaniline-supported indium(III) trichloride (PANI-In) exemplifies this approach, offering several practical advantages including straightforward recovery, consistent reusability, and minimal metal leaching during reaction operations. The preparation of PANI-In involves immobilizing InCl₃ onto the polyaniline support through coordination between the indium center and nitrogen atoms of the polymer backbone, creating a robust yet accessible catalytic architecture. Comprehensive characterization using FTIR, XPS, SEM-EDX, and ICP-AES confirms successful incorporation of indium species while maintaining the morphological integrity of the polyaniline matrix. This heterogeneous catalytic system demonstrates exceptional performance in various transformations, including aza-Michael reactions of amines with electron-deficient olefins and aza-Diels-Alder reactions of cyclic enol ethers with aromatic amines, achieving excellent yields (>90%) in aqueous media under mild conditions. [5]

The operational benefits of supported InCl₃ systems extend beyond facile recovery to include improved process economics and reduced environmental impact. PANI-In catalysts maintain consistent activity for at least five reaction cycles without significant performance degradation, confirming their structural stability under operational conditions. The heterogeneous nature of these systems also simplifies product isolation procedures, as simple filtration separates the catalyst from reaction mixtures, eliminating aqueous workup steps and reducing solvent consumption. Furthermore, the reactivity profile of supported catalysts often differs from their homogeneous counterparts, sometimes enabling unique selectivity patterns or accommodating broader substrate scope. These advantages position supported InCl₃ catalysts as particularly valuable for industrial applications where catalyst recovery, recyclability, and process intensification are critical considerations for sustainable manufacturing. [5]

Synthetic Applications and Comparative Performance

Table 3: Performance Comparison of Homogeneous vs. Supported InCl₃ Catalysts

| Parameter | Homogeneous InCl₃ | PANI-Supported InCl₃ |

|---|---|---|

| Typical Loading | 1-20 mol% | 10 mol% |

| Reaction Medium | Organic solvents, water, ionic liquids | Primarily water |

| Reaction Temperature | Room temperature to reflux | Room temperature to 80°C |

| Reaction Time | 1.5-24 hours | 1-6 hours |

| Typical Yield Range | 65-95% | 85-95% |

| Catalyst Recovery | Not recoverable | Simple filtration |

| Reusability | Not applicable | ≥5 cycles without activity loss |

| Metal Leaching | Complete in reaction mixture | Minimal (<2% per cycle) |

| Application Scope | Broad range of transformations | Aza-Michael, aza-Diels-Alder, Friedel-Crafts |

Supported InCl₃ catalysts demonstrate particular utility in aqueous organic synthesis, leveraging the innate advantages of water as a safe, economical, and environmentally benign reaction medium. In aza-Michael reactions, PANI-InCl₃ facilitates the conjugate addition of various amines to electron-deficient alkenes in water at room temperature, achieving quantitative yields within 1-4 hours using 10 mol% catalyst loading. Similarly, in aza-Diels-Alder reactions between cyclic enol ethers and aromatic amines, the supported catalyst enables efficient formation of tetrahydroquinoline derivatives in water at 80°C with 85-92% yields within 3-6 hours. The kinetic profile of these transformations often shows acceleration compared to homogeneous systems, attributed to beneficial substrate concentration effects at the water-catalyst interface. This performance, combined with the practical advantages of heterogeneous catalysis, establishes supported InCl₃ systems as powerful tools for sustainable synthesis of nitrogen-containing heterocycles with pharmaceutical relevance. [5]

Safety, Handling, and Storage Protocols

Material Safety and Regulatory Information

Indium(III) chloride requires careful handling due to its corrosive properties and potential health hazards upon exposure. According to Globally Harmonized System (GHS) classification, InCl₃ carries the "Danger" signal word with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Appropriate precautionary measures include wearing personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats when handling the material. Engineering controls like fume hoods or local exhaust ventilation should be utilized to prevent inhalation of dust or contact with skin and eyes. In case of accidental exposure, immediate actions include flushing eyes with copious water for at least 15 minutes (removing contact lenses if present) and washing affected skin areas thoroughly with soap and water. Contaminated clothing should be removed immediately, and medical attention should be sought for significant exposures. [1] [2]

From a regulatory perspective, InCl₃ falls under UN number 3260 (corrosive solid, acidic, inorganic) for transportation purposes. Compliance with regional chemical regulations such as REACH in Europe and OSHA standards in the United States is mandatory for laboratory and industrial applications. Proper storage conditions involve keeping the material in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption. Containers should be constructed from materials compatible with corrosive substances (e.g., polyethylene, glass) and stored separately from incompatible materials such as strong bases and oxidizing agents. Spill management procedures include containing the spill with inert absorbent materials, avoiding dust generation, and transferring to suitable containers for disposal according to local, regional, and national regulations. [6] [1]

Waste Management and Environmental Considerations

Waste stream management for InCl₃-containing reactions requires careful planning to minimize environmental impact and ensure regulatory compliance. Closed-loop systems that capture and recycle indium species represent the optimal approach for large-scale applications, reducing both environmental discharge and raw material costs. For laboratory-scale operations, quenching procedures involving careful neutralization with dilute sodium bicarbonate followed by precipitation as indium hydroxide can effectively remove soluble indium species from aqueous waste streams. However, the resulting solid waste must still be disposed of as hazardous material through licensed waste management providers. Environmental regulations concerning indium compounds continue to evolve as understanding of their ecotoxicological profiles advances, necessitating ongoing vigilance regarding discharge limits and reporting requirements. [6]

The lifecycle management of InCl₃ catalysts presents both challenges and opportunities for sustainable synthesis. While indium is relatively scarce in the Earth's crust (approximately 0.1 ppm abundance), efficient recycling protocols can significantly reduce the environmental footprint of processes employing InCl₃ catalysis. Recent advances in indium recovery from process streams and spent catalysts include solvent extraction, ion exchange, and electrochemical methods that can achieve recovery rates exceeding 90%. These approaches, combined with the development of increasingly efficient catalytic systems (lower loadings, higher turnover numbers), contribute to improved sustainability profiles for InCl₃-catalyzed transformations. Additionally, the low volatility and reduced toxicity of indium compounds compared to heavier metals like cadmium or mercury provide environmental advantages that further support their application in green synthetic methodologies. [6]

Conclusion and Future Perspectives

Indium(III) chloride has firmly established itself as a versatile and efficient catalyst for diverse organic transformations, particularly those relevant to pharmaceutical synthesis and functional material development. Its unique combination of moderate Lewis acidity, exceptional water tolerance, and excellent functional group compatibility positions it favorably against traditional Lewis acid catalysts. The development of supported variants like PANI-InCl₃ further enhances its practical utility by addressing recovery and recyclability challenges, advancing the sustainability profile of catalytic processes employing this material. As synthetic chemistry continues to evolve toward greener and more sustainable practices, the attributes of InCl₃ align perfectly with the principles of green chemistry, particularly in enabling reactions in aqueous media and reducing hazardous waste generation. [4] [3] [5]

Future research directions will likely focus on expanding the application scope of InCl₃ catalysis to include asymmetric transformations through chiral ligand modification or chiral supported systems. Additionally, the integration of InCl₃ with other catalytic modalities, including photoredox and electrochemical systems, presents exciting opportunities for developing novel synthetic methodologies. From a sustainability perspective, ongoing efforts to improve indium recycling efficiency and develop bio-based supported systems will further enhance the environmental credentials of InCl₃-catalyzed processes. As the demand for sustainable synthetic methods grows across the chemical industry, particularly in pharmaceutical and fine chemical sectors, the unique properties and proven efficacy of InCl₃ catalysis ensure its continued relevance and application expansion in coming years. [6] [4]

References

- 1. (III) Indium - Wikipedia chloride [en.wikipedia.org]

- 2. | Indium Compounds | Compounds | Trichloride ... Indium Indium [indium.com]

- 3. (PDF) Indium (III) Chloride : An Efficient Catalyst for One-pot... [academia.edu]

- 4. Recent Advances of Indium (III) Chloride Catalyzed Reactions... | CoLab [colab.ws]

- 5. (PDF) Polyaniline supported indium : A reusable chloride for... catalyst [academia.edu]

- 6. in the Real World: 5 Uses You'll Actually See ( Indium ) Trichloride 2025 [linkedin.com]

Comprehensive Application Notes and Protocols: InCl₃ as MOCVD Precursor for Advanced Semiconductor Applications

Introduction to MOCVD and InCl₃ Precursor Chemistry

Metal Organic Chemical Vapor Deposition (MOCVD) represents a critical epitaxial growth technique for producing high-quality semiconductor thin films with precise compositional control and excellent uniformity across large-area substrates. This vapor-phase deposition method enables the fabrication of complex multilayer semiconductor structures through chemical reactions between metalorganic precursors and hydride compounds at elevated temperatures. The MOCVD process has become the manufacturing cornerstone for numerous optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, high-efficiency solar cells, and high-frequency transistors, owing to its scalability and ability to create sharp interfaces between different semiconductor materials. [1] [2]

Within the MOCVD precursor landscape, Indium(III) Chloride (InCl₃) serves as a fundamental starting material for synthesizing trimethylindium (TMIn or InMe₃), one of the most widely employed indium sources in the semiconductor industry. The global market for InCl₃ used in TMIn synthesis was valued at US$14.50 million in 2023, with projections indicating growth to US$17.99 million by 2030, reflecting a compound annual growth rate (CAGR) of 3.79%. This steady growth trajectory underscores the continuing importance of indium-based precursors in semiconductor manufacturing, particularly for compound semiconductors used in advanced electronic and photonic devices. [3]

Properties and Applications of InCl₃ in Semiconductor Manufacturing

Fundamental Properties and Applications

InCl₃ serves as an essential precursor in the synthesis of organometallic compounds, particularly trimethylindium (InMe₃), which is directly utilized in MOCVD processes for depositing indium-containing semiconductor films. The controlled synthesis of InMe₃ from InCl₃ requires meticulous attention to reaction conditions and purification methodologies to achieve the high-purity standards demanded by semiconductor manufacturing. This conversion represents a crucial step in the supply chain for compound semiconductors, enabling the production of high-performance electronic and optoelectronic devices. [3]

The applications of InCl₃-derived precursors span multiple key technology sectors:

Optoelectronic Devices: InCl₃-derived TMIn enables the growth of indium-containing III-V compound semiconductors such as indium gallium nitride (InGaN) and indium phosphide (InP), which form the active regions in high-efficiency LEDs and laser diodes. These materials are particularly valuable for their tunable bandgap properties, allowing emission across the visible spectrum. The precise control of indium composition during MOCVD growth directly impacts device performance and emission wavelength. [1] [3]

Electronic Devices: InCl₃ facilitates production of high-electron-mobility transistors (HEMTs) and other high-frequency devices through deposition of indium-containing compound semiconductors. These materials benefit from superior electron transport properties compared to conventional silicon-based devices, enabling operation at higher frequencies and power levels required for 5G communications and advanced radar systems. [3]

Photovoltaic Devices: The compound semiconductor copper indium gallium selenide (CIGS) employs indium derived from InCl₃ precursors to create high-efficiency thin-film solar cells. These photovoltaic devices offer advantages in specialized applications where flexibility, light weight, or radiation tolerance are required, such as space-based solar power systems. [3] [4]

Table 1: Key Applications of InCl₃-Derived Precursors in Semiconductor Device Manufacturing

| Application Area | Specific Devices | Deposited Materials | Key Performance Metrics |

|---|---|---|---|

| Optoelectronics | LEDs, Laser Diodes | InGaN, InP, InGaAs | External quantum efficiency, Wavelength uniformity, Wall-plug efficiency |

| High-Frequency Electronics | HEMTs, RF Amplifiers | InP, InAlAs, InGaAs | Electron mobility, Cut-off frequency (fT), Maximum oscillation frequency (fmax) |

| Photovoltaics | Space Solar Cells, CIGS Thin-Film Solar | InGaP, CIGS | Power conversion efficiency, Radiation hardness, Long-term stability |

| Optical Communications | Photodetectors, Modulators | InGaAs, InGaAsP | Responsivity, Dark current, Bandwidth |

Experimental Protocol: MOCVD Growth of InGaN Using TMIn Derived from InCl₃

Objective: This protocol details the MOCVD procedure for depositing high-quality InGaN thin films using TMIn synthesized from InCl₃ precursor material, specifically for LED applications requiring precise compositional control and uniform thickness.

Materials and Equipment:

- MOCVD reactor with cold-wall configuration [1]

- Graphite susceptor with silicon nitride coating [1]

- Ultra-high purity hydrogen (H₂) carrier gas [2]

- TMIn precursor (synthesized from InCl₃) bubbler system [3] [5]

- Trimethylgallium (TMGa) precursor

- Ammonia (NH₃) precursor [2]

- Double-side polished sapphire or silicon carbide substrates

- Mass flow controllers for precise gas delivery [5] [6]

- In-situ monitoring system (e.g., interferometry) [5]

Procedure:

Substrate Preparation:

- Clean substrates using standard semiconductor cleaning protocol (solvent degreasing followed by acid cleaning)

- Mount substrates on the graphite susceptor using high-temperature ceramic adhesive

- Load susceptor into MOCVD reactor chamber

System Preparation:

- Purge the reactor chamber with ultra-high purity N₂ gas for at least 30 minutes

- Check all gas lines for leaks using helium leak detector

- Verify proper functioning of mass flow controllers and pressure regulators

- Pre-heat all precursor bubbler systems to operating temperatures (TMIn: 15-30°C)

Thermal Conditioning:

- Heat the substrate to 1050°C under H₂ carrier gas flow (5-10 L/min)

- Maintain this temperature for 10 minutes for thermal annealing of the substrate

- Adjust reactor pressure to 100-200 Torr using the back-pressure controller [1]

Nucleation Layer Deposition:

- Reduce substrate temperature to 500-600°C

- Introduce NH₃ at flow rate of 1-5 L/min

- Initiate TMGa flow (10-50 sccm) to deposit thin GaN nucleation layer (10-30 nm)

- Monitor growth rate using in-situ interferometry system [5]

InGaN Active Layer Deposition:

- Adjust substrate temperature to 700-800°C (optimal for In incorporation)

- Simultaneously introduce TMIn (10-100 sccm), TMGa (5-50 sccm), and NH₃ (1-5 L/min)

- Maintain V/III ratio >2000 to prevent nitrogen deficiency [2]

- Control In composition in InGaN by adjusting TMIn/TMGa flow ratio

- Grow layer to target thickness (typically 50-200 nm)

Process Completion:

- Terminate group-III precursor flows while maintaining NH₃ flow during cool-down

- Cool substrate to below 300°C under NH₃ and H₂ atmosphere

- Purge reactor with N₂ gas and vent to atmospheric pressure

- Unload samples for ex-situ characterization

Quality Control Measurements:

- Measure layer thickness using spectroscopic ellipsometry

- Determine In composition using X-ray diffraction (XRD) analysis

- Assess surface morphology using atomic force microscopy (AFM)

- Evaluate optical properties using photoluminescence (PL) spectroscopy

Precursor Synthesis and Processing Protocols

Synthesis Protocol: Conversion of InCl₃ to High-Purity TMIn

Objective: This protocol details the synthesis of high-purity trimethylindium (TMIn) from indium(III) chloride precursor, suitable for MOCVD applications requiring ultra-high purity organometallic precursors.

Principle: The synthesis follows a metathesis reaction between InCl₃ and methylating agents such as methyl lithium or methyl magnesium bromide, yielding TMIn and lithium chloride or magnesium chloride as byproducts. The process must be conducted under strictly controlled conditions to prevent oxygen and moisture contamination, which can compromise precursor quality and subsequent semiconductor device performance. [3]

Materials and Equipment:

- Anhydrous InCl₃ (99.999% purity)

- Methyl lithium (1.6M solution in diethyl ether) or methyl magnesium bromide

- Anhydrous diethyl ether or tetrahydrofuran (THF)

- High-purity nitrogen or argon gas supply

- Schlenk line with dual vacuum/nitrogen manifold

- Glassware (Schlenk flasks, pressure-equalizing addition funnels)

- Cold traps for solvent removal

- Sublimation apparatus with temperature-controlled zones

- Glove box with maintained oxygen and moisture levels <1 ppm

Procedure:

System Preparation:

- Dry all glassware overnight in 120°C oven

- Assemble glassware while hot and connect to Schlenk line

- Purge system with inert gas (N₂ or Ar) with three vacuum-purge cycles

- Maintain positive inert gas pressure throughout the procedure

Reaction Setup:

- Charge dried Schlenk flask with anhydrous InCl₃ (1.0 molar equivalent)

- Add anhydrous solvent (diethyl ether or THF, 100 mL per gram of InCl₃)

- Cool reaction mixture to -78°C using dry ice/acetone bath

- Slowly add methyl lithium solution (3.2M equivalents) via addition funnel over 1-2 hours with vigorous stirring

Reaction Monitoring:

- Maintain temperature at -78°C during addition

- Allow reaction mixture to warm slowly to room temperature with continuous stirring

- Continue stirring for 12-16 hours to ensure complete reaction

Product Isolation:

- Filter reaction mixture under inert atmosphere to remove lithium chloride precipitate

- Transfer filtrate to sublimation apparatus

- Remove solvent under reduced pressure (0.1 Torr) at 0°C

- Warm sublimation finger to 30-40°C while maintaining cold finger at -10°C

- Collect purified TMIn as crystalline solid on cold finger

Product Characterization:

- Determine purity using nuclear magnetic resonance (NMR) spectroscopy

- Analyze for metallic impurities using inductively coupled plasma mass spectrometry (ICP-MS)

- Verify identity using Fourier-transform infrared (FTIR) spectroscopy

- Confirm melting point (88°C) and sublimation characteristics

Safety Considerations:

- Conduct all operations in well-ventilated fume hood

- Use appropriate personal protective equipment including face shield and chemical-resistant gloves

- Implement proper procedures for handling pyrophoric materials (organolithium reagents)

- Have appropriate fire extinguisher (Class D) readily available

Table 2: Quality Control Specifications for TMIn Derived from InCl₃

| Parameter | Specification | Analytical Method | Target Value |

|---|---|---|---|

| Purity | >99.999% | NMR, ICP-MS | ≥99.999% |

| Metal Impurities | Na, K, Fe, Cu, Mg | ICP-MS | <1 ppm total |

| Chloride Content | Residual chloride | Ion chromatography | <10 ppm |

| Oxygen Content | Oxygen-containing impurities | GC-MS | <5 ppm |

| Appearance | Visual inspection | Visual | White crystalline solid |

| Melting Point | Purity verification | DSC | 88±2°C |

MOCVD System Configuration and Precursor Delivery

Modern MOCVD systems employ sophisticated precursor delivery systems to ensure precise control of gas-phase composition and flow dynamics during epitaxial growth. The following workflow illustrates the key components and processes in a typical MOCVD system utilizing TMIn derived from InCl₃:

Diagram 1: MOCVD System Workflow for InCl₃-Derived TMIn Precursor Delivery

The MOCVD precursor delivery system requires precise control of multiple parameters to ensure reproducible film growth:

Bubbler System Configuration: TMIn precursor is contained in a temperature-controlled bubbler (typically maintained at 15-30°C) through which ultra-high purity carrier gas (H₂ or N₂) is bubbled to transport metalorganic vapor to the reactor chamber. The bubbler temperature must be stabilized within ±0.1°C to maintain consistent precursor vapor pressure. [1] [5]

Gas Concentration Monitoring: Real-time concentration monitoring using non-dispersive infrared (NDIR) spectroscopy enables closed-loop control of precursor delivery. Systems like the HORIBA IR-300 series provide immediate feedback on precursor concentration, allowing for adjustments to maintain consistent molar fraction of indium species in the reaction chamber. [5] [6]

Flow and Pressure Control: Digital mass flow controllers (MFCs) with multi-gas capability and ±1% setpoint accuracy manage the carrier gas flow rates, while electronic back-pressure regulators maintain stable reactor pressure (±0.5% full scale) to ensure laminar flow conditions and uniform deposition across the substrate. [5] [6]

Advanced Characterization and Computational Analysis

Computational Insights into MOCVD Surface Reactions

Advanced computational methods provide atomic-scale understanding of surface reactions during MOCVD processes. Density-functional ab initio molecular dynamics (AIMD) simulations with van der Waals corrections have emerged as powerful tools for elucidating reaction mechanisms and identifying atomistic pathways during precursor decomposition and film growth. These computational approaches offer insights that complement experimental characterization techniques and help optimize deposition parameters. [7]

Recent AIMD simulations focusing on aluminum nitride MOCVD on graphene reveal several fundamental processes relevant to InCl₃-derived precursors:

Precursor/Surface Interactions: Simulations show complex reaction pathways as precursors approach and interact with substrate surfaces, including adsorption configurations and decomposition mechanisms that ultimately deliver metal atoms for film growth.

Adatom Migration and Permeation: Computational studies identify carbon adatom permeation across defect-free graphene surfaces with rates of approximately 0.3 THz at experimental temperatures (1500 K), with extracted activation energies of 0.28 ± 0.13 eV.

Exchange Mechanisms: AIMD simulations reveal exchange processes between carbon monomers and graphene carbon atoms, providing fundamental understanding of doping incorporation and defect formation during heteroepitaxial growth. [7]

These computational approaches enable researchers to probe reaction mechanisms at temporal and spatial scales inaccessible to experimental observation, facilitating precursor design and process optimization for specific material systems.

Recent Advancements and Future Research Directions

The MOCVD technology landscape continues to evolve, with several emerging trends impacting the use of InCl₃-derived precursors:

Large-Scale Production Systems: Recent developments in MOCVD reactor design focus on increased batch sizes and enhanced throughput for mass production of compound semiconductor devices. Veeco's Lumina+ platform, for example, offers the largest arsenic/phosphorus (As/P) batch size in the MOCVD industry, delivering best-in-class throughput and lowest cost per wafer for optoelectronic applications. [4]

Sustainability Initiatives: Growing environmental regulations are driving development of eco-friendly manufacturing processes and waste reduction techniques in InCl₃ and TMIn production. These initiatives aim to minimize the environmental impact of precursor synthesis while maintaining the purity standards required for semiconductor applications. [3]

Expansion in Asia-Pacific Markets: Emerging economies in the Asia-Pacific region are witnessing increased investments in electronics manufacturing, creating significant opportunities for market players involved in InCl₃ and derivative precursors. This geographical expansion supports the continued growth of the InCl₃ market despite global economic uncertainties. [3]

5G and Electric Vehicle Applications: The growing adoption of 5G technologies and electric vehicles is anticipated to bolster demand for compound semiconductors, subsequently driving the market for InCl₃ and TMIn precursors used in manufacturing high-frequency transistors and power electronic devices. [3]

Conclusion

InCl₃ remains a critical precursor material for semiconductor manufacturing, serving as the primary source for TMIn synthesis used in MOCVD of indium-containing compound semiconductors. The steady market growth at 3.79% CAGR reflects the continuing importance of indium-based materials in optoelectronics, high-frequency electronics, and photovoltaic applications. The comprehensive protocols and application notes presented in this document provide researchers with detailed methodologies for precursor synthesis, MOCVD process optimization, and advanced characterization techniques essential for exploiting the full potential of InCl₃-derived precursors in semiconductor device fabrication.

As MOCVD technology advances toward larger batch sizes, improved process control, and enhanced sustainability, the role of high-purity precursors like InCl₃ becomes increasingly important. The integration of computational modeling with experimental process development offers promising avenues for further optimization of deposition processes and precursor design, potentially enabling new device architectures and performance benchmarks in semiconductor technology.

References

- 1. Metalorganic vapour -phase epitaxy - Wikipedia [en.wikipedia.org]

- 2. - Metal --abu syed KUET organic chemical vapor deposition mocvd [slideshare.net]

- 3. Used for InMe3 Market Growth Analysis, Dynamics, and... InCl 3 [linkedin.com]

- 4. Veeco Launches Lumina+ MOCVD System, Receives Multi Tool Order... [finance.yahoo.com]

- 5. ( Metal ) Organic Chemical Vapor Deposition MOCVD [horiba.com]

- 6. ( Metal ) Organic Chemical Vapor Deposition MOCVD [horiba.com]

- 7. Ab initio molecular dynamics of atomic-scale surface reactions ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Solvent Extraction for Indium Recovery Using Crown Ethers

Then, I will now begin writing the main body of the report.

Introduction to Indium Recovery and Crown Ether Applications

Indium has emerged as a critical raw material in modern technology applications, particularly in the manufacture of transparent conductive films used in liquid crystal displays (LCDs), touch panels, and photovoltaic cells. The European Union has classified indium as a strategic material due to its economic importance and potential supply risks, driving significant research interest in efficient recovery methods [1]. Approximately 95% of indium production originates as a by-product from zinc ore processing, with the remaining 5% sourced from processes involving other base metals like copper and tin. The growing accumulation of electronic waste (e-waste) presents a substantial opportunity for indium recovery, with the value of all recoverable materials from waste electrical and electronic equipment (WEEE) estimated at $10 billion in 2019 [1].

Crown ethers have gained attention in recent years as effective extractants for indium recovery due to their unique molecular structure that enables selective complexation with metal ions. The cavity size of crown ethers can be tailored to match specific ionic radii, providing exceptional selectivity for target metals. Recent research demonstrates that crown ethers, particularly benzo-18-crown-6 (B18C6), can achieve excellent indium recovery rates from complex solutions when combined with appropriate pretreatment methods [2]. This application note provides detailed protocols and mechanistic insights for implementing crown ether-based solvent extraction systems for indium recovery, with a focus on practical considerations for researchers and industrial practitioners in hydrometallurgy and resource recovery.

Extraction Mechanism and Principles

The fundamental mechanism for indium extraction using crown ethers involves a coordinated transformation of indium species followed by complexation. Recent studies have revealed that the strong hydration of In³⁺ ions in aqueous solutions significantly limits extraction efficiency, necessitating a pretreatment approach to overcome this challenge [2]. The extraction proceeds through two distinct stages:

First, the addition of potassium chloride (KCl) to the aqueous solution facilitates the transformation of In³⁺ to InCl₄⁻ species. This conversion is crucial as the anionic InCl₄⁻ complex possesses much lower charge density compared to the cationic In³⁺, resulting in significantly weaker hydration and dramatically improved extractability [2]. The formation of InCl₄⁻ represents a pivotal modification that enables subsequent crown ether interactions.

The extraction mechanism then proceeds through a unique complexation process where crown ethers first coordinate with K⁺ to form [CE-K]+ complexes at the two-phase interface. These cationic complexes subsequently associate with InCl₄⁻ anions to create stable CE-KInCl₄ complexes that readily transfer into the organic phase [2]. This mechanism was confirmed through multiple analytical techniques including H¹ NMR spectroscopy, SEM-EDS, and density functional theory (DFT) calculations, which demonstrated that the complexation ability of crown ethers toward indium follows the order: B18C6 > B15C5 > B12C4, directly correlating with their cavity sizes and binding affinities [2].

Materials and Reagents

Crown Ether Properties and Selection

Table 1: Crown Ether Properties for Indium Extraction

| Crown Ether | Cavity Size | Complexation Affinity for Indium | Optimal Application Conditions |

|---|---|---|---|

| Benzo-18-crown-6 (B18C6) | 2.6-3.2 Å | Excellent | High selectivity systems with KCl addition |

| Benzo-15-crown-5 (B15C5) | 1.7-2.2 Å | Moderate | Moderate indium concentration |

| Benzo-12-crown-4 (B12C4) | 1.2-1.5 Å | Poor | Limited application for indium |

The selection of appropriate crown ethers depends on the specific application requirements and solution composition. B18C6 has demonstrated superior performance in indium extraction systems, achieving excellent selectivity over competing ions such as Fe³⁺, Al³⁺, Zn²⁺, Sn²⁺, and Ca²⁺ in complex solutions [2]. The cavity size of B18C6 (approximately 2.6-3.2 Å) appears optimally suited for the coordination with K⁺ ions that is essential for the subsequent indium extraction mechanism.

Solution Preparation and Reagents

Table 2: Reagent Specifications and Preparation Protocols

| Reagent | Specification | Preparation Method | Storage Conditions |

|---|---|---|---|

| Potassium Chloride (KCl) | Analytical grade (>99%) | 1-3 M in aqueous solution | Room temperature in sealed container |

| Crown Ethers | Synthetic grade (>95%) | 0.1-0.5 M in appropriate organic diluent | 4°C, protected from light |

| Hydrochloric Acid | Analytical grade (37%) | Dilution to required concentration (0.1-2 M) | Room temperature in acid-resistant container |

| Organic Diluent | Kerosene, n-heptane, or similar | May require purification before use | Room temperature, flammable storage |

For the organic phase preparation, crown ethers are typically dissolved in appropriate diluents such as kerosene or n-heptane at concentrations ranging from 0.1 to 0.5 M [2]. The aqueous phase should contain sufficient KCl (typically 1-3 M) to ensure complete transformation of In³⁺ to InCl₄⁻ complexes. The solution pH should be adjusted according to the specific protocol requirements, with optimal extraction typically occurring in slightly acidic to neutral conditions.

Step-by-Step Experimental Protocols

Indium Extraction Procedure

The following optimized protocol for indium extraction using crown ethers has been validated through experimental studies [2]:

Aqueous Phase Preparation: Dissolve indium-containing samples in appropriate acid (HCl or H₂SO₄). Add KCl to a final concentration of 1-3 M to facilitate formation of InCl₄⁻ complexes. Adjust pH to 2.0-3.0 using NaOH or HCl solutions.

Organic Phase Preparation: Dissolve B18C6 in kerosene or n-heptane at a concentration of 0.1-0.5 M. For enhanced stability, antioxidant additives such as 0.1% (v/v) 2,6-di-tert-butyl-4-methylphenol may be incorporated.

Extraction Process: Combine organic and aqueous phases at an O/A ratio of 1:3 in appropriate extraction vessels (separatory funnels or mixer-settlers). Mix vigorously for 10-15 minutes at ambient temperature (20-25°C) to ensure sufficient contact between phases.

Phase Separation: Allow phases to separate completely for 15-30 minutes. The indium-loaded organic phase will typically form the upper layer when using kerosene-based diluents.

Analysis: Collect samples from both phases for indium quantification using appropriate analytical methods (AAS, ICP-OES, or ICP-MS). Calculate extraction efficiency using the formula: ( E = \frac{C_{initial} - C_{aqueous}}{C_{initial}} \times 100% )

The extraction process can be effectively visualized using the following workflow:

Stripping and Regeneration Protocol

Efficient recovery of indium from the loaded organic phase is essential for economic viability. The following stripping protocol has demonstrated 98.1% efficiency in laboratory studies [2]:

Stripping Solution Preparation: Prepare 1 M HCl solution using deionized water and analytical grade hydrochloric acid. For some applications, concentrations ranging from 0.5 to 2 M may be optimized based on specific system requirements.

Stripping Process: Contact the indium-loaded organic phase with the stripping solution at an O/A ratio of 1.5:1. Mix phases for 5-10 minutes at ambient temperature.

Phase Separation: Allow complete phase separation (10-15 minutes). The strippant (aqueous phase) will contain the recovered indium in concentrated form.

Indium Recovery: Precipitate indium from the strippant solution through pH adjustment or electrochemical methods. The resulting indium concentrate can be further refined to desired purity.

Organic Phase Regeneration: Regenerate the spent organic phase by washing with dilute NaOH solution (0.1 M) followed by water washing to neutral pH. The regenerated organic phase can be reused for multiple extraction cycles with minimal efficiency loss.

Performance Data and Optimization

Comparative Extraction Performance

Table 3: Extraction Efficiency of Different Crown Ethers for Indium Recovery